![molecular formula C19H16N2O3S B2560163 3-(benzylthio)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2(1H)-one CAS No. 899943-80-7](/img/structure/B2560163.png)
3-(benzylthio)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2(1H)-one
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Description
3-(benzylthio)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2(1H)-one, also known as BDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BDP has shown promising results in scientific research applications due to its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Reactivity
- The use of dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors has been explored for constructing a variety of heterocyclic compounds. These include thioureido, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, benzo[d]-1,3-thiazin-4(H)-one, and others. Such compounds have shown interesting antioxidant and antitumor activities, indicating the potential utility of similar structures in medicinal chemistry (Ismail & Elsayed, 2018).
Biological Activity
- Novel synthesis approaches have been developed for compounds with structural features similar to "3-(benzylthio)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2(1H)-one", leading to derivatives that exhibit significant biological activities. For instance, compounds derived from multi-component reactions involving 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one have shown good yields and potential biological relevance (Bade & Vedula, 2015).
Antimicrobial and Antitumor Properties
- Research has also been conducted on the synthesis and structure-activity relationship (SAR) studies of pyrazolone derivatives, demonstrating potent antihyperglycemic agents in diabetic mice models. This suggests the potential for compounds with similar structural motifs to be explored for their therapeutic effects in metabolic disorders (Kees et al., 1996).
properties
IUPAC Name |
3-benzylsulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19-18(25-13-14-4-2-1-3-5-14)20-8-9-21(19)15-6-7-16-17(12-15)24-11-10-23-16/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXSDAVVRNYHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one |
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